1-Methyl-2-(trifluoromethyl)aziridine

Description

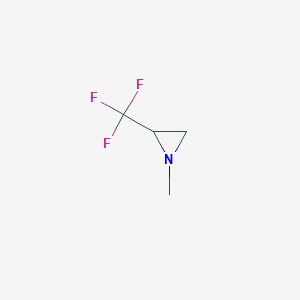

Structure

3D Structure

Properties

CAS No. |

160921-12-0 |

|---|---|

Molecular Formula |

C4H6F3N |

Molecular Weight |

125.09 g/mol |

IUPAC Name |

1-methyl-2-(trifluoromethyl)aziridine |

InChI |

InChI=1S/C4H6F3N/c1-8-2-3(8)4(5,6)7/h3H,2H2,1H3 |

InChI Key |

GKPDMKPUPYILET-UHFFFAOYSA-N |

SMILES |

CN1CC1C(F)(F)F |

Canonical SMILES |

CN1CC1C(F)(F)F |

Origin of Product |

United States |

Synthesis and Reaction Mechanisms of 1 Methyl 2 Trifluoromethyl Aziridine

A particularly efficient and straightforward method for the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines, including the 1-methyl derivative, has been developed starting from the readily available 1,1,1-trifluoroacetone (B105887). rsc.orgnih.govrsc.org This multi-step synthesis provides an economical route suitable for larger-scale preparations. researchgate.net

The synthetic pathway involves four key steps:

Imination: Condensation of 1,1,1-trifluoroacetone with an alkylamine (in this case, methylamine) in the presence of titanium(IV) chloride yields the corresponding N-(1-Methyl-2,2,2-trifluoroethylidene)alkylamine. rsc.org

α-Chlorination: The resulting imine is then chlorinated at the α-position using N-chlorosuccinimide (NCS). rsc.org

Hydride Reduction: The chlorinated imine is subsequently reduced to the corresponding β-chloro amine.

Ring Closure: Finally, treatment with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), induces intramolecular cyclization to afford the desired 1-Methyl-2-(trifluoromethyl)aziridine. researchgate.net

| Step | Reactants | Reagents | Product |

| 1. Imination | 1,1,1-Trifluoroacetone, Methylamine | TiCl4 | N-(1-Methyl-2,2,2-trifluoroethylidene)methanamine |

| 2. α-Chlorination | N-(1-Methyl-2,2,2-trifluoroethylidene)methanamine | NCS | N-(1-Chloromethyl-2,2,2-trifluoroethylidene)methanamine |

| 3. Reduction | N-(1-Chloromethyl-2,2,2-trifluoroethylidene)methanamine | NaBH4 | 1-Chloro-N-methyl-2,2,2-trifluoroethan-1-amine |

| 4. Cyclization | 1-Chloro-N-methyl-2,2,2-trifluoroethan-1-amine | LiHMDS | This compound |

This table outlines the general synthetic sequence for 1-alkyl-2-(trifluoromethyl)aziridines.

Chemical Properties and Reactivity

Ring-Opening Reactions

The ring-opening of 1-alkyl-2-(trifluoromethyl)aziridines has been shown to proceed with high regioselectivity. rsc.orgrsc.org When treated with alkyl iodides, the aziridine (B145994) nitrogen attacks the alkyl iodide, forming a transient aziridinium (B1262131) salt. This activation is followed by nucleophilic attack of the iodide ion. Due to the powerful electron-withdrawing effect of the CF3 group, the attack occurs exclusively at the C3 position (the carbon not bearing the CF3 group), leading to the formation of novel β-iodo amines. rsc.orgnih.gov This regioselectivity highlights the directing effect of the trifluoromethyl substituent.

These resulting α-CF3-β-iodo amines are valuable synthetic intermediates. For instance, they can be converted into α-CF3-β-phenylethylamines upon treatment with lithium diphenylcuprate, demonstrating their utility in constructing more complex fluorinated molecules. rsc.orgnih.gov

| Aziridine Reactant | Reagent | Nucleophile | Product | Regioselectivity |

| 1-Alkyl-2-(trifluoromethyl)aziridine | Alkyl Iodide | I⁻ | α-CF3-β-iodo amine | Attack at C3 |

| 1-Alkyl-2-(trifluoromethyl)aziridine | Acetic Acid | AcO⁻ | β-acetoxy amine | Attack at C3 |

This table summarizes the regioselective ring-opening reactions of 1-alkyl-2-(trifluoromethyl)aziridines.

Cycloaddition Reactions

While specific studies on the cycloaddition reactions of this compound are not extensively detailed, aziridines in general are known to participate in such reactions. They can act as precursors to azomethine ylides, which can then undergo [3+2] cycloaddition with various dipolarophiles. nih.gov The presence of the N-methyl and C-trifluoromethyl substituents would be expected to influence the stability, stereochemistry, and reactivity of the resulting azomethine ylide and, consequently, the outcome of any subsequent cycloaddition. Further research is needed to fully explore the potential of this compound in this area.

Applications in Organic Synthesis

Precursor for Trifluoromethylated Amines and Amino Alcohols

As demonstrated by its reaction with alkyl iodides and other nucleophiles, this compound can be readily converted into β-functionalized α-trifluoromethyl amines. rsc.org These products are challenging to synthesize by other means and are of significant interest in medicinal and agrochemical research due to the unique properties imparted by the CF3 group. Subsequent transformations of the ring-opened products can lead to a diverse array of more complex molecules, including trifluoromethylated amino alcohols and other biologically relevant scaffolds.

Medicinal Chemistry and Drug Discovery

Conventional Synthetic Routes to Non-Activated 1-Alkyl-2-(trifluoromethyl)aziridines

The preparation of non-activated 1-alkyl-2-(trifluoromethyl)aziridines is most commonly achieved through multistep sequences starting from readily available fluorinated precursors. nih.govrsc.org These routes are designed to be straightforward and efficient, allowing for the construction of the strained aziridine (B145994) ring. ugent.be

A highly effective and frequently employed approach for synthesizing 1-alkyl-2-(trifluoromethyl)aziridines begins with 1,1,1-trifluoroacetone (B105887). nih.govrsc.org This method involves a sequence of reactions, including imination, α-chlorination, hydride reduction, and a final base-induced ring closure to form the aziridine. nih.govnih.govacs.org

The initial step in this synthetic sequence is the condensation of 1,1,1-trifluoroacetone with a primary alkylamine to form the corresponding N-alkyl trifluoromethyl ketimine. ugent.be This reaction is often facilitated by a Lewis acid, such as titanium(IV) chloride, to drive the imine formation. ugent.be

Following the imination, the resulting N-(1-methyl-2,2,2-trifluoroethylidene)alkylamine undergoes α-chlorination. ugent.be This is typically achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. ugent.beresearchgate.net The reaction is commonly performed in a solvent like cyclohexane, which serves as a safer alternative to traditionally used chlorinated solvents like carbon tetrachloride without compromising the reaction's efficiency or yield. ugent.beresearchgate.net This step yields the crucial N-(1-chloromethyl-2,2,2-trifluoroethylidene)alkylamine intermediate. researchgate.net

Table 1: Key Reagents in Imination and α-Chlorination

| Step | Reagent | Purpose |

|---|---|---|

| Imination | Titanium(IV) chloride | Lewis acid catalyst |

The chlorinated imine intermediate is then subjected to reduction. nih.govrsc.org A hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is used to reduce the carbon-nitrogen double bond, yielding a β-chloro-trifluoromethyl amine. researchgate.net This reduction step has been reported to proceed in moderate yields, typically between 54-65%. researchgate.net

The final and key step is the base-induced intramolecular cyclization (ring closure) of the β-chloroamine to form the desired 1-alkyl-2-(trifluoromethyl)aziridine. nih.govrsc.org A strong, non-nucleophilic base is required for this transformation. Lithium bis(trimethylsilyl)amide (LiHMDS) has proven to be effective for this ring-closing reaction, providing the final aziridine product in high yields, often exceeding 78%. researchgate.net

Table 2: Reaction Steps from 1,1,1-Trifluoroacetone

| Step | Description | Key Reagents | Typical Yield |

|---|---|---|---|

| 1 | Imination of 1,1,1-trifluoroacetone | Alkylamine, TiCl₄ | - |

| 2 | α-Chlorination of trifluoromethyl imine | N-chlorosuccinimide (NCS) | - |

| 3 | Hydride reduction of chloro-imine | Sodium borohydride (NaBH₄) | 54-65% researchgate.net |

The intramolecular cyclization of β-chloroamines is the pivotal step in several synthetic routes to aziridines, including the one starting from 1,1,1-trifluoroacetone. nih.govresearchgate.net This transformation relies on the deprotonation of the amine by a strong base, followed by an intramolecular nucleophilic substitution where the resulting amide anion displaces the adjacent chloride ion to form the three-membered ring. researchgate.net The efficiency of this ring closure is highly dependent on the choice of base, with strong bases like LiHMDS being particularly effective. researchgate.net This method serves as a direct pathway to the aziridine ring from a suitably functionalized acyclic precursor. st-andrews.ac.uk

An alternative strategy for the formation of 1-alkyl-2-(trifluoromethyl)aziridines involves the ring closure of N-alkylamino alcohols. researchgate.net This approach is a variation of the well-known Wenker synthesis for aziridines. organic-chemistry.org In this method, the hydroxyl group of the amino alcohol is converted into a good leaving group, which is then displaced intramolecularly by the nitrogen atom. For trifluoromethyl-substituted aziridines, this has been accomplished using reagents like dichlorotriphenylphosphorane (B105816) to facilitate the cyclization. researchgate.net

A significant advancement in the synthesis of trifluoromethyl-substituted aziridines is the development of stereoselective methods to control the geometry of the substituents on the aziridine ring. nih.govacs.org By carefully selecting reagents and reaction conditions during the ring closure of β-chloro-trifluoromethyl amines, it is possible to selectively synthesize either the cis- or trans-isomer of the aziridine. researchgate.net

The stereochemical outcome is often influenced by the nature of the reducing agent and the base used in the final steps. nih.govacs.org For instance, a convenient and stereoselective approach has been developed that starts from α,α,α-trifluoroketones and proceeds through imination, α-chlorination, and a hydride-induced ring closure to yield both cis- and trans-1-alkyl-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines. nih.govacs.org Another method, employing a copper(I) complex-promoted intramolecular cyclization of β-keto trifluoromethyl amines, provides excellent stereoselectivity, yielding almost exclusively the trans-isomer (trans:cis > 99:1). rsc.org

Multistep Procedures from 1,1,1-Trifluoroacetone

Catalytic Approaches for Trifluoromethylated Aziridines

Catalytic methods offer efficient and selective routes to trifluoromethylated aziridines, often providing high levels of stereocontrol. These approaches are crucial for accessing enantiomerically enriched compounds for applications in medicinal chemistry and materials science.

Photocatalytic Aziridination via Nitrene Radical Anions

A modern approach to the synthesis of trifluoromethylated aziridines involves the use of visible-light photocatalysis to generate reactive nitrene radical anions. acs.orgacs.org This method overcomes challenges associated with the aziridination of electron-poor fluorinated olefins. acs.org

In a notable example, the photocatalyst tris(2,2'-bipyridyl)dichlororuthenium(II) ([Ru(bpy)₃]Cl₂) is excited by visible light and promotes the formation of a nitrene radical anion from an iminoiodinane precursor. This reactive intermediate then undergoes a direct aziridination reaction with a variety of fluorinated olefins. acs.orgacs.orgresearchgate.net The process is initiated by the oxidative quenching of the excited photocatalyst by the iminoiodinane, which leads to the formation of an iminoiodinane radical anion. Subsequent elimination of iodobenzene (B50100) generates the key nitrene radical anion. researchgate.net This species then adds to the alkene to form the aziridine product.

This photocatalytic platform has demonstrated a broad substrate scope, allowing for the synthesis of not only trifluoromethylated aziridines but also those with difluoromethyl and other perfluoroalkyl substituents. acs.org The reactions typically proceed under mild conditions and have been shown to be scalable. acs.org

Table 1: Examples of Photocatalytic Aziridination of Fluorinated Olefins

| Entry | Alkene Substrate | Iminoiodinane | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3,3,3-Trifluoroprop-1-ene | PhI=NTs | 1-Tosyl-2-(trifluoromethyl)aziridine | 85 |

| 2 | (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | PhI=NNs | 1-Nosyl-2,3-bis(trifluoromethyl)aziridine | 92 |

Data is illustrative and compiled from representative procedures.

Organocatalyzed Asymmetric Syntheses

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including trifluoromethylated aziridines. These methods avoid the use of metals and often provide high levels of enantioselectivity.

The reaction of trifluoromethyl diazomethane (B1218177) (CF₃CHN₂) or its precursors with imines, catalyzed by a chiral Brønsted acid, is a direct method for the enantioselective synthesis of trifluoromethyl-substituted aziridines. nih.govrsc.org In a pioneering study, trifluorodiazoethane was utilized as the nucleophile in reactions with aldimines, catalyzed by a chiral phosphoric acid, to produce chiral CF₃-functionalized aziridines. nih.govbeilstein-journals.orgbeilstein-journals.org

More recently, a multicomponent reaction has been developed where trifluoromethyl diazomethane is generated in situ from trifluoroethylamine hydrochloride. This highly reactive intermediate then reacts with various aldimines in the presence of a chiral Brønsted acid catalyst to afford highly diastereo- and enantiomerically enriched CF₃-substituted aziridines. rsc.org This approach provides a practical and efficient route to these valuable chiral building blocks. rsc.org

Table 2: Chiral Brønsted Acid-Catalyzed Aziridination with in situ Generated CF₃CHN₂

| Entry | Aldimine | Chiral Brønsted Acid | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | N-Benzylidene-4-methoxyaniline | (R)-TRIP | 88 | >95:5 | 96 |

| 2 | N-(4-Chlorobenzylidene)-4-methoxyaniline | (R)-TRIP | 92 | >95:5 | 98 |

TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Data is illustrative based on reported methodologies. rsc.org

The aza-Darzens reaction, the condensation of an imine with an α-haloester or related compound in the presence of a base to form an aziridine, can be rendered asymmetric through the use of organocatalysts. While the direct application to this compound is less commonly reported, related syntheses of fluorinated aziridines highlight the potential of this methodology.

For instance, a diastereo- and enantioselective aza-Darzens reaction has been developed for the synthesis of CF₂-functionalized aziridines from in situ-generated aldimines and difluorodiazoethyl phenyl sulfone. beilstein-journals.orgbeilstein-journals.org This reaction is enabled by a combined strong Brønsted acid catalytic system, consisting of a chiral disulfonimide and 2-carboxyphenylboronic acid. beilstein-journals.orgbeilstein-journals.org Although this example yields a difluoromethylated product, the principles can be extended to trifluoromethylated analogs.

Another relevant approach involves the one-pot synthesis of trifluoromethyl-substituted aziridines from trifluoroethylamine hydrochloride and p-methoxyphenyl (PMP)-protected glyoxal (B1671930) imines in the presence of a Lewis acid like BF₃·OEt₂, which can be considered a form of the aza-Darzens reaction. datapdf.com

Transition Metal-Catalyzed Aminotrifluoromethylation

Transition metal catalysis, particularly with copper, has provided powerful methods for the difunctionalization of alkenes, including aminotrifluoromethylation to form aziridines.

A one-step, catalytic, and highly diastereoselective method for the synthesis of aziridines with multiple chiral centers has been achieved through the radical aminotrifluoromethylation of alkenes. rsc.org This reaction utilizes a copper(I)/L-proline complex as the catalyst. rsc.org A key feature of this method is the use of a chiral sulfinamide group which acts as both a nucleophile and a chiral directing group, leading to excellent diastereoselectivity. rsc.org

This synthetic strategy offers access to a wide variety of substituted aziridines with good chemical yields and broad functional group tolerance. rsc.org In a related approach, a dual-catalytic system comprising a copper(I) source and a chiral phosphoric acid has been developed for the asymmetric radical aminotrifluoromethylation of alkenes, providing access to enantioenriched CF₃-containing azaheterocycles. acs.orgnih.gov

Table 3: Copper(I)-Catalyzed Diastereoselective Aminotrifluoromethylation of Alkenes

| Entry | Alkene Substrate | CF₃ Source | Amine Source | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | (E)-N-Cinnamyl-2-methylpropane-2-sulfinamide | Togni's Reagent | Internal | 85 | >20:1 |

| 2 | (E)-N-(4-Methylcinnamyl)-2-methylpropane-2-sulfinamide | Togni's Reagent | Internal | 82 | >20:1 |

Data is representative of the diastereoselective radical aminotrifluoromethylation methodology. rsc.org

Asymmetric Synthesis from Chiral Imines

The asymmetric synthesis of trifluoromethylated aziridines has been successfully achieved through the diastereoselective reaction of chiral imines with sulfur ylides. A practical and efficient method has been developed for the synthesis of trifluoromethylated aziridines starting from chiral (S)-N-tert-butanesulfinyl ketimines. researchgate.net This approach provides access to aziridines with good to excellent yields and high diastereoselectivities. researchgate.net

The reaction involves the treatment of (S)-N-tert-butanesulfinyl ketimines bearing a trifluoromethyl group with a sulfur ylide, such as dimethylsulfonium methylide. This reaction proceeds to form the corresponding N-sulfinyl-2-(trifluoromethyl)aziridines. researchgate.net While this method does not directly yield this compound, it provides a chiral precursor that could potentially be converted to the target compound through subsequent deprotection of the sulfinyl group and N-methylation.

The reported synthesis of various trifluoromethylated aziridines from (S)-N-tert-butanesulfinyl ketimines demonstrates the viability of this strategy. The reaction of the sulfur ylide with the chiral ketimines results in the formation of the aziridine ring with diastereoselectivity ranging from 86:14 to greater than 99:1. researchgate.net

Table 1: Asymmetric Synthesis of Trifluoromethylated Aziridines from Chiral Sulfinylimines researchgate.net

| Entry | R Group of Ketimine | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 93 | >99:1 |

| 2 | 4-Fluorophenyl | 85 | >99:1 |

| 3 | 4-Chlorophenyl | 89 | >99:1 |

| 4 | 4-Bromophenyl | 88 | >99:1 |

| 5 | 2-Thienyl | 75 | 95:5 |

| 6 | Cyclohexyl | 45 | 86:14 |

This table presents data for the synthesis of N-tert-butanesulfinyl-2-substituted-2-(trifluoromethyl)aziridines, which are precursors to N-alkylated derivatives.

Further research is required to adapt this methodology for the direct synthesis of this compound or to develop an efficient two-step process involving the N-tert-butanesulfinyl intermediate.

Synthetic Utility and Building Block Applications of 1 Methyl 2 Trifluoromethyl Aziridine

Versatility in the Construction of Diverse Nitrogen-Containing Organic Compounds

1-Methyl-2-(trifluoromethyl)aziridine serves as a highly valuable and versatile building block in organic synthesis, primarily due to the high ring strain inherent in its three-membered structure. This strain facilitates regio- and stereoselective ring-opening reactions, providing a powerful method for the synthesis of a wide array of complex, nitrogen-containing molecules. nih.govnih.gov The efficiency and outcome of these reactions are heavily dependent on the nature of the nucleophile, the substituents on the aziridine (B145994) ring, and the specific reaction conditions employed. nih.gov

The trifluoromethyl (CF₃) group, being strongly electron-withdrawing, activates the aziridine ring, enhancing its electrophilic character and making it susceptible to attack by a diverse range of nucleophiles. researcher.life This reactivity allows for the introduction of various functional groups, leading to the construction of structurally diverse acyclic amines. mdpi.comfrontiersin.org Nucleophiles such as carbon, nitrogen, and oxygen-based reagents have been successfully used to open the aziridine ring, yielding β-substituted amine derivatives that are often challenging to synthesize through other methods. researchgate.net For example, reaction with organometallic reagents, amines, alcohols, and thiols leads to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This versatility makes this compound a key intermediate for accessing complex molecular architectures. researchgate.net

| Nucleophile Class | Specific Nucleophile Example | Resulting Product Class |

|---|---|---|

| Carbon | Grignard Reagents (R-MgX) | β-Alkylated/Arylated Amines |

| Nitrogen | Azides (N₃⁻) | β-Azido Amines |

| Oxygen | Acetates (AcO⁻) | β-Amino Alcohols (after hydrolysis) |

| Sulfur | Thiols (R-SH) | β-Thio Amines |

| Heterocycles | Indoles | β-Tryptamine Derivatives |

Precursors for Chiral Amines and β-Functionalized Amino Alcohol Derivatives

A significant application of this compound lies in its use as a precursor for the stereoselective synthesis of chiral amines and β-functionalized amino alcohols. nih.govacs.org The ring-opening reactions of chiral, non-racemic aziridines often proceed with high fidelity, allowing the stereochemistry of the starting material to be transferred to the product. By starting with an enantiomerically pure aziridine, it is possible to synthesize optically active β-amino alcohols and other valuable chiral building blocks. nih.gov

The regioselectivity of the nucleophilic attack is a critical factor, which can be controlled by the substituents on the aziridine ring and the choice of electrophiles or catalysts. frontiersin.orgresearchgate.net The formation of an aziridinium (B1262131) ion intermediate, followed by nucleophilic attack, can proceed via different pathways, leading to a variety of regioisomers. frontiersin.orgresearchgate.net For instance, the reaction of chiral β-amino alcohols can be intentionally directed through an internal Mitsunobu reaction to form chiral aziridines. nih.gov Subsequent ring-opening with a nucleophile, like hydrazoic acid, can yield corresponding azido amines as single regio- and diastereomers, which can be reduced to valuable chiral vic-diamines. nih.gov This stereodivergent approach provides access to a complete series of diastereomeric products from a common precursor. nih.gov

Importance in the Synthesis of Fluorine-Containing Pharmaceuticals and Agrochemicals

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a widely used strategy in the design of modern pharmaceuticals and agrochemicals. nih.govresearchgate.net The CF₃ group can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. nih.govnih.gov These modifications often lead to enhanced efficacy, better bioavailability, and improved pharmacokinetic profiles. researchgate.net Trifluoromethylated aziridines, including this compound, are therefore considered strategic building blocks in drug discovery and agrochemical development. acs.org

The pyridine ring substituted with a trifluoromethyl group, for instance, is a key structural motif in numerous active ingredients. researchgate.net More than 20 agrochemicals containing this moiety have been commercialized, and several pharmaceutical products also feature this structure. researchgate.net this compound provides a direct and efficient route to introduce the crucial CF₃-containing ethylamine scaffold into a wide range of molecules. This is particularly valuable as the CF₃ moiety has specific advantages for agrochemicals, appearing in approximately 22% of all fluorine-containing agrochemicals. nih.govresearchgate.net The synthesis of CF₃-containing β-tryptamine derivatives via the ring-opening of a related N-sulfonyl-2-CF₃-aziridine with indoles highlights a practical route to analogues of bioactive molecules like melatonin. researcher.life

Derivatization into Modified Peptides and Amino Acid Analogs (e.g., β-CF3 isocysteine, aziridine-containing dipeptides)

The unique structural and chemical properties of this compound make it an attractive starting material for the synthesis of non-proteinogenic amino acids and modified peptides. researchgate.net The introduction of fluorine-containing residues into peptide sequences can confer unique properties, such as increased stability towards enzymatic degradation and altered conformational preferences, which are highly desirable in peptidomimetics. researchgate.neted.ac.uk

The ring-opening of the aziridine with appropriate nucleophiles provides a direct pathway to novel amino acid analogs. For example, reaction with a sulfur nucleophile could theoretically lead to the synthesis of β-CF₃ isocysteine, a fluorinated analog of the naturally occurring amino acid. Furthermore, the intact aziridine ring can be incorporated as a constrained dipeptide isostere. The synthesis of dipeptides via the coupling of N-protected amino acids with amino acid esters is a fundamental process in peptide chemistry. nih.gov Perfluoroaromatic reagents have been increasingly used as activating groups in peptide synthesis and for the modification of peptides. ed.ac.uk The development of synthetic routes to trifluoromethyl-containing amino acids and their incorporation into peptides is an active area of research aimed at creating novel biomolecules with enhanced therapeutic potential. researchgate.net

Access to Complex Polycyclic and Heterocyclic Scaffolds

Beyond simple ring-opening reactions that lead to acyclic products, this compound is a key precursor for constructing more complex heterocyclic and polycyclic systems. researchgate.netresearchgate.net These advanced applications often involve intramolecular cyclization or tandem reaction sequences where the initial ring-opening event triggers subsequent bond formations.

For example, a substrate can be designed where the nucleophile is tethered to the aziridine molecule. Upon activation, an intramolecular ring-opening/ring-closing cascade can occur, leading to the formation of larger heterocyclic rings such as pyrrolidines, piperidines, or even eight-membered rings. mdpi.comfrontiersin.org The regioselectivity of the initial ring-opening dictates the size and substitution pattern of the resulting heterocycle. frontiersin.org This strategy has been used to synthesize biologically active alkaloids and their congeners. frontiersin.org Furthermore, ring-expansion reactions involving trifluoromethyl-aziridine derivatives have been reported as a method to access other strained heterocyclic systems, such as 2-(trifluoromethyl)azetidines, which are themselves valuable scaffolds in medicinal chemistry. nih.gov This highlights the role of trifluoromethylated aziridines not just as sources of functionalized amines, but as versatile intermediates for building diverse and complex molecular frameworks. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-2-(trifluoromethyl)aziridine, and how do reaction conditions influence yield?

A novel method involves starting from 1,1,1-trifluoroacetone, utilizing alkylation and cyclization steps. Key factors include:

- Solvent choice : Dichloromethane (CH₂Cl₂) is preferred for ring-opening reactions to minimize impurities compared to acetic acid .

- Temperature and time : Heating at 60°C for 7 days in a pressure vial achieves 52% yield for acetic acid-induced ring opening .

- Scalability : The use of inexpensive reagents makes this route economical for large-scale synthesis .

Q. How is the regioselectivity of nucleophilic ring-opening reactions controlled in trifluoromethyl-substituted aziridines?

The electron-withdrawing CF₃ group directs nucleophiles to attack the less substituted carbon. For example:

- Thiols : ZnCl₂ promotes regioselective cleavage at the CF₃-adjacent position, yielding β-amino thioethers .

- CO₂ : Under optimized conditions (125°C, 1.2 MPa CO₂, TPPH₂/TBACl catalyst), oxazolidin-2-ones form with >99% selectivity and 96:4 regioisomeric ratios .

Advanced Research Questions

Q. How do computational studies resolve contradictions in the reactivity of this compound with weak acids like acetic acid?

Experimental data conflict with earlier literature: while acetic acid was deemed too weak for ring opening, recent work shows sluggish but measurable reactivity (52% yield after 7 days at 60°C) . Computational modeling of transition states reveals that the CF₃ group stabilizes partial positive charges, lowering the activation barrier despite its electron-withdrawing nature . This highlights the need for multi-method validation (experimental + DFT) in mechanistic studies.

Q. What strategies mitigate side reactions during functionalization of this compound?

- Electrophilic reagents : Alkyl iodides form aziridinium salts, which undergo regioselective ring opening to β-iodo amines. Impurities arise from competing SN2 pathways, which are suppressed using bulky alkyl groups .

- Nucleophilic additives : TBACl (tetrabutylammonium chloride) accelerates CO₂ insertion by stabilizing zwitterionic intermediates, reducing side-product formation .

Q. How can stereochemical outcomes be predicted in aziridine-derived β-amino acid synthesis?

- Chiral auxiliaries : Phenyl-substituted aziridines undergo stereoselective ring opening with cysteine derivatives, yielding enantiopure β-substituted tryptophan analogs (up to 98% ee) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor retention of configuration, while protic solvents induce racemization .

Q. What analytical techniques are critical for characterizing aziridine derivatives and resolving structural ambiguities?

- NMR spectroscopy : ¹⁹F NMR distinguishes regioisomers via coupling patterns (e.g., J₃-F = 12 Hz for CF₃-substituted products) .

- LCMS : High-resolution LCMS (e.g., m/z 791 [M+H]⁺ for complex hydrazinyl derivatives) confirms molecular weights in multi-step syntheses .

Methodological Challenges and Solutions

Q. Why do traditional ring-opening conditions fail for this compound, and how are they adapted?

The CF₃ group’s steric and electronic effects necessitate harsher conditions:

- Acid strength : Trifluoroacetic acid (TFA) is required for efficient protonation, whereas acetic acid requires prolonged heating .

- Catalysts : Lewis acids like ZnCl₂ enhance nucleophilic attack on the strained aziridine ring .

Q. How can aziridine intermediates be stabilized for downstream applications in drug discovery?

- Protecting groups : Benzyl or tosyl groups prevent premature ring opening during functionalization .

- Low-temperature storage : Aziridines are stored at –20°C under inert gas to inhibit polymerization .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported reactivity of 2-(trifluoromethyl)aziridines with electrophiles?

Earlier studies claimed inertness toward weak electrophiles, but recent work demonstrates reactivity under extreme conditions (e.g., 7-day heating). Systematic replication studies and kinetic profiling (e.g., Arrhenius plots) are recommended to validate claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.